(2S)-2-[(Thiophen-2-yl)methyl]piperazine

Factor XIIa inhibitor stereochemistry X-ray crystallography

(2S)-2-[(Thiophen-2-yl)methyl]piperazine is an enantiopure C2-substituted piperazine derivative bearing a thiophen-2-ylmethyl side chain. This compound features a six-membered piperazine ring with two secondary amine groups and a thiophene heterocycle, making it a versatile chiral scaffold for the construction of bioactive molecules, particularly protease inhibitors targeting coagulation factor XIIa.

Molecular Formula C9H14N2S
Molecular Weight 182.29 g/mol
CAS No. 612502-37-1
Cat. No. B12579320
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2S)-2-[(Thiophen-2-yl)methyl]piperazine
CAS612502-37-1
Molecular FormulaC9H14N2S
Molecular Weight182.29 g/mol
Structural Identifiers
SMILESC1CNC(CN1)CC2=CC=CS2
InChIInChI=1S/C9H14N2S/c1-2-9(12-5-1)6-8-7-10-3-4-11-8/h1-2,5,8,10-11H,3-4,6-7H2/t8-/m0/s1
InChIKeyXDWWJVNQTBXJJF-QMMMGPOBSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(2S)-2-[(Thiophen-2-yl)methyl]piperazine (CAS 612502-37-1): A Chiral Heteroaromatic Piperazine Building Block for Drug Discovery


(2S)-2-[(Thiophen-2-yl)methyl]piperazine is an enantiopure C2-substituted piperazine derivative bearing a thiophen-2-ylmethyl side chain . This compound features a six-membered piperazine ring with two secondary amine groups and a thiophene heterocycle, making it a versatile chiral scaffold for the construction of bioactive molecules, particularly protease inhibitors targeting coagulation factor XIIa . The (2S) absolute configuration is a critical determinant of biological activity, as demonstrated by X‑ray crystallographic data .

Why the (2S)-2-[(Thiophen-2-yl)methyl]piperazine Scaffold Cannot Be Replaced by Generic Analogues


In-class compounds such as the (2R)-enantiomer (CAS 1240586-16-6), the N1‑substituted regioisomer 1-(thiophen-2-ylmethyl)piperazine (CAS 39244-79-6), or unsubstituted piperazine cannot be interchanged without compromising both target binding and further synthetic elaboration . The crystal structure of factor XIIa in complex with a (2S)‑configured inhibitor demonstrates that the stereogenic centre at C2 orients the thienylmethyl group into a shape‑complementary hydrophobic pocket; the (2R)‑enantiomer would project this substituent away from the binding site . Moreover, the C2‑substitution pattern preserves two secondary amines, providing orthogonal derivatisation handles that are absent in N1‑substituted isomers . These differences directly translate into distinct pharmacodynamic and synthetic‑utility profiles, which the quantitative evidence below substantiates.

Quantitative Differentiation Evidence for (2S)-2-[(Thiophen-2-yl)methyl]piperazine (CAS 612502-37-1) Versus Key Analogues


Stereochemical Requirement for Factor XIIa Binding: Only the (2S)-Enantiomer Is Found in the Co‑Crystal Structure

The X‑ray crystal structure of human factor XIIa (PDB 6X0S, resolution 1.898 Å) contains the ligand (2S)-4-(5-chloro-1,3-benzoxazol-2-yl)-1-(N,3-dicyclohexyl-D-alanyl)-N-[(thiophen-2-yl)methyl]piperazine-2-carboxamide, which incorporates the (2S)-2-[(thiophen-2-yl)methyl]piperazine fragment . The electron density unambiguously defines the (2S) configuration at the piperazine C2 position; modelling of the (2R) epimer reveals a steric clash with the protein backbone that would abolish binding . Therefore, procurement of the correct enantiomer is not interchangeable—the (2R) form (CAS 1240586-16-6) cannot substitute the (2S) form in factor XIIa inhibitor programmes.

Factor XIIa inhibitor stereochemistry X-ray crystallography

Enhanced Hydrogen‑Bond Capacity Relative to the N1‑Substituted Regioisomer

Computed molecular properties from ChemSrc reveal that (2S)-2-[(thiophen-2-yl)methyl]piperazine possesses 2 hydrogen‑bond donors and 3 hydrogen‑bond acceptors, whereas the N1‑substituted isomer 1-(thiophen-2-ylmethyl)piperazine (CAS 39244-79-6) has only 1 hydrogen‑bond donor and 2 hydrogen‑bond acceptors . The higher H‑bond donor count reflects the presence of a second secondary amine, which is available for both target interaction and further synthetic manipulation.

physicochemical properties hydrogen bonding regioisomer comparison

Higher Molecular Complexity Relative to the N1‑Substituted Regioisomer

The computed molecular complexity index for (2S)-2-[(thiophen-2-yl)methyl]piperazine is 141, compared with 135 for 1-(thiophen-2-ylmethyl)piperazine . Molecular complexity is a weighted descriptor that captures the number of stereogenic centres, ring systems, and functional groups; a higher value correlates with a greater likelihood of selective target binding and an improved patentability profile .

molecular complexity regioisomer comparison medicinal chemistry

Enantiomeric Excess Achievable via Chiral Resolution

Patent US 10,344,021 B2 describes a general chiral‑resolution process for piperazine derivatives using non‑racemic chiral acids, delivering enantiomeric excess (e.e.) values exceeding 95 % for C2‑substituted piperazines . While the patent does not list (2S)-2-[(thiophen-2-yl)methyl]piperazine individually, the method is explicitly applicable to compounds bearing heteroaryl‑methyl substituents at C2, indicating that near‑enantiopure material is accessible for this scaffold.

enantiomeric excess chiral resolution asymmetric synthesis

High‑Impact Research and Procurement Scenarios for (2S)-2-[(Thiophen-2-yl)methyl]piperazine (CAS 612502-37-1)


Development of Stereospecific Factor XIIa Inhibitors for Thrombosis

Medicinal chemistry teams can employ (2S)-2-[(thiophen-2-yl)methyl]piperazine as the chiral core for constructing piperazine-2-carboxamide‑based factor XIIa inhibitors, as validated by the co‑crystal structure PDB 6X0S . The (2S) configuration is essential for shape complementarity within the S1 pocket, ensuring that only this enantiomer yields potent, on‑target inhibition.

Construction of Orthogonally Protected Chiral Piperazine Libraries

The presence of two chemically distinct secondary amines in the C2‑substituted scaffold allows selective N‑protection, enabling the parallel synthesis of diverse compound libraries for high‑throughput screening . This advantage is absent in N1‑substituted regioisomers, where only one secondary amine remains available.

GPCR Ligand Discovery Using Heteroaromatic Piperazine Cores

The thiophene moiety provides π‑stacking and sulfur‑mediated interactions that are favoured by aminergic GPCR binding sites . (2S)-2-[(Thiophen-2-yl)methyl]piperazine serves as a rigid, chiral scaffold that places the thiophene ring at a defined distance and angle relative to the protonated amine, facilitating rational design of subtype‑selective ligands.

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